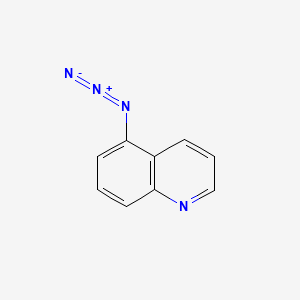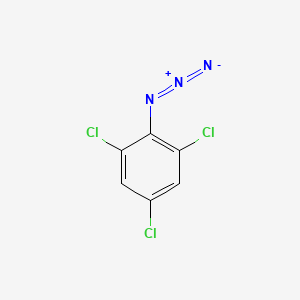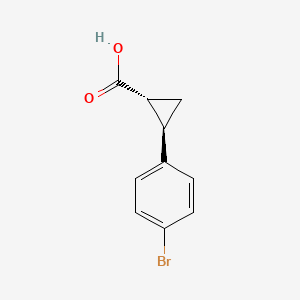
2-Aminothiazole-5-carboxylic acid
概要
説明
2-Aminothiazole-5-carboxylic acid (ATCA) is an organic compound belonging to the class of thiazole carboxylic acids. It is an important intermediate for the synthesis of other compounds, and is used in the manufacture of dyes, pharmaceuticals, and agrochemicals. ATCA is also used in scientific research as a model compound for studying the structure, reactivity, and properties of other thiazole carboxylic acids.
科学的研究の応用
Molecular Co-crystals and Hydrogen Bonding
Studies have explored the use of 2-aminothiazole derivatives in the formation of molecular co-crystals. For instance, Lynch, Singh, and Parsons (2000) investigated the adduct structures of 2-amino-5-chlorobenzooxazole (2-ABOX) with different carboxylic acids, including indole-2-carboxylic acid and N-methylpyrrole-2-carboxylic acid. These structures were examined to determine the spatial differences in hydrogen-bonding associations, relevant for understanding molecular interactions in crystal engineering (Lynch, Singh, & Parsons, 2000).
Synthesis of Biologically Active Compounds
Ferrini et al. (2015) reported the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule useful in creating peptidomimetics and biologically active compounds based on the triazole scaffold. This synthesis, which involves ruthenium-catalyzed cycloaddition, has implications in medicinal chemistry, particularly in the creation of HSP90 inhibitors (Ferrini et al., 2015).
Therapeutic Leads for Prion Diseases
Gallardo-Godoy et al. (2011) highlighted the potential of 2-aminothiazoles as therapeutic leads for prion diseases. Their research provided structure-activity relationships and identified lead compounds that can achieve high brain concentrations, which is crucial in developing effective treatments for prion diseases (Gallardo-Godoy et al., 2011).
Facile Synthesis Methodology
Zhao, Gove, Sundeen, and Chen (2001) developed a new facile method for synthesizing 2-aminothiazole-5-carboxylates. This method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to give a novel intermediate, which is then cyclized with thioureas to afford the desired product. Such methodologies are important for efficient and scalable synthesis in pharmaceutical research (Zhao et al., 2001).
Pharmacophore in Medicinal Chemistry
Das, Sikdar, and Bairagi (2016) discussed the 2-aminothiazole core as an active pharmacophore in medicinal chemistry. This core structure is utilized in various drugs and has been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities. The review highlights the importance of 2-aminothiazoles in drug discovery (Das, Sikdar, & Bairagi, 2016).
作用機序
Target of Action
2-Aminothiazole-5-carboxylic acid is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For example, some 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
This compound, like other 2-aminothiazole derivatives, can affect various biochemical pathways. These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The specific pathways affected by this compound and their downstream effects would depend on the specific targets of the compound in the cell.
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a specific enzyme, it could lead to a decrease in the activity of that enzyme, potentially affecting the cellular processes that the enzyme is involved in .
Safety and Hazards
将来の方向性
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .
生化学分析
Biochemical Properties
2-Aminothiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert anti-proliferative effects on human leukemia cells, specifically the K563 cell line . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals, thereby reducing cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For instance, its interaction with PDE5 leads to the inhibition of cyclic GMP degradation, resulting in increased levels of this secondary messenger and subsequent vasodilation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that it remains stable under physiological conditions, maintaining its efficacy over extended periods . Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and efflux pumps, which may reduce its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and triggering the release of pro-apoptotic factors.
特性
IUPAC Name |
2-amino-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311171 | |
| Record name | 2-Aminothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40283-46-3 | |
| Record name | 2-Amino-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 239729 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40283-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Aminothiazole-5-carboxylic acid interact with copper(II) ions, and what is the significance of this interaction?
A1: this compound (HL1) acts as a bridging ligand, coordinating to copper(II) ions through its nitrogen and carboxylate groups. [] This bridging action leads to the formation of a two-dimensional coordination polymer with the formula {Cu[μ-(κ-N:κ-COO)-L1]2 ⋅(H2O)}∞. [] This type of structure is significant because the ordered stacking of the planar sheets can create channels within the material. []
Q2: What are the potential applications of the this compound-derived copper(II) coordination polymer in environmental science?
A2: The porous structure of the this compound-derived copper(II) coordination polymer, characterized by squared channels, makes it a promising candidate for CO2 capture. [] Research has shown that this material demonstrates a considerable CO2 uptake of 9.0 wt% at ambient temperature (303 K) and pressure (up to 920 torr). [] This selective CO2 uptake, even in the presence of nitrogen, highlights its potential for capturing carbon dioxide from post-combustion flue gas, contributing to efforts in mitigating greenhouse gas emissions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















